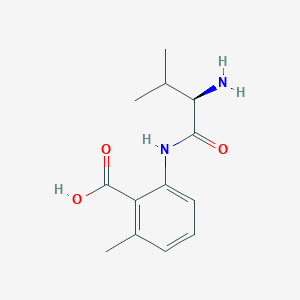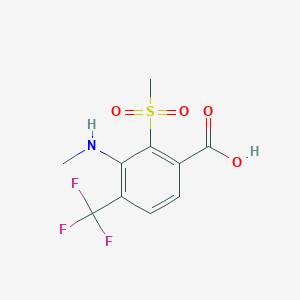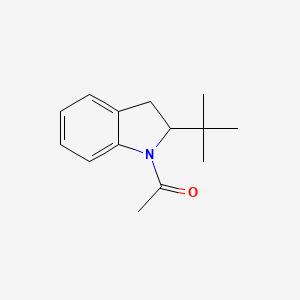
1-(2-(tert-Butyl)indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-(tert-Butyl)indolin-1-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group attached to the indoline ring, which is further connected to an ethanone group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
The synthesis of 1-(2-(tert-Butyl)indolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indoline ring, which can be derived from aniline derivatives.
tert-Butyl Group Introduction: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Formation of Ethanone Group: The ethanone group is introduced via acylation reactions using acyl chlorides or anhydrides.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
化学反応の分析
1-(2-(tert-Butyl)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(2-(tert-Butyl)indolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 1-(2-(tert-Butyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indoline ring can interact with various biological receptors, leading to different biological effects. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(2-(tert-Butyl)indolin-1-yl)ethanone can be compared with other indole derivatives such as:
1-(2-(tert-Butyl)indolin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(2-(tert-Butyl)indolin-1-yl)butanone: Contains a butanone group, leading to different chemical properties.
1-(2-(tert-Butyl)indolin-1-yl)methanone: Features a methanone group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-(2-tert-butyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-10(16)15-12-8-6-5-7-11(12)9-13(15)14(2,3)4/h5-8,13H,9H2,1-4H3 |
InChIキー |
KRWLYQOQEOHNIW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{(1S,2S,3S,4R,5S)-2,3,4-Tris-benzyloxy-5-[4-chloro-3-(4-ethoxy-benzyl)phenyl]-6,8-dioxa-bicyclo[3.2.1]oct-1-yl}-methanol](/img/structure/B8358155.png)

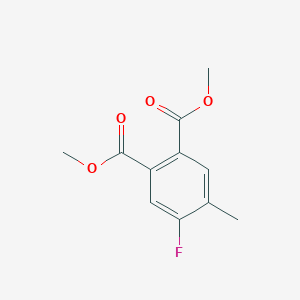
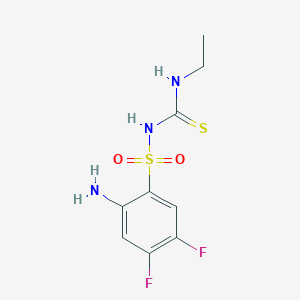
![tert-butyl N-[1-[benzyl(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B8358179.png)

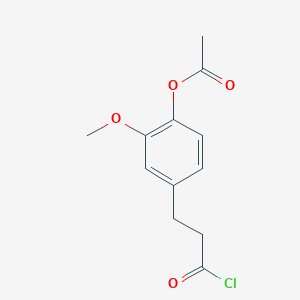
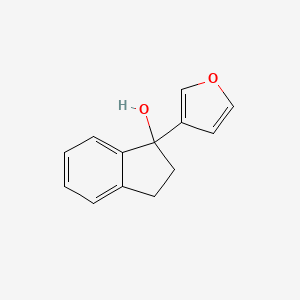
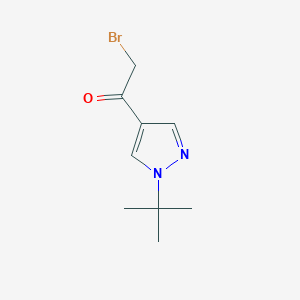
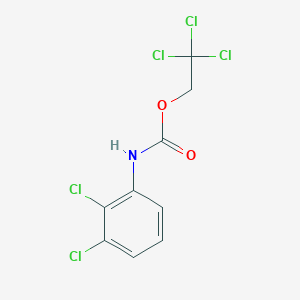
![(4-Carboxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8358233.png)
